molecular formula C28H24O3 B14455333 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol CAS No. 76119-72-7

2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol

Cat. No.: B14455333
CAS No.: 76119-72-7
M. Wt: 408.5 g/mol
InChI Key: YCRRLHPIWJRPAN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is an organic compound characterized by its complex aromatic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple aromatic rings and methoxy groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core aromatic structure through a series of electrophilic aromatic substitution reactions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the ethenyl linkage: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Scientific Research Applications

2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol stands out due to its complex structure, which imparts unique chemical properties and reactivity

Properties

CAS No.

76119-72-7

Molecular Formula

C28H24O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol

InChI

InChI=1S/C28H24O3/c1-30-24-16-13-22(14-17-24)28(23-15-18-25(29)26(19-23)31-2)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-19,29H,1-2H3

InChI Key

YCRRLHPIWJRPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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